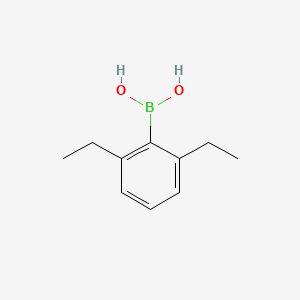

(2,6-Diethylphenyl)boronic acid

Description

Properties

IUPAC Name |

(2,6-diethylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO2/c1-3-8-6-5-7-9(4-2)10(8)11(12)13/h5-7,12-13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMOOVJOVBVJLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1CC)CC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593772 | |

| Record name | (2,6-Diethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610286-39-0 | |

| Record name | (2,6-Diethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,6-diethylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Routes and Methodological Advancements for 2,6 Diethylphenyl Boronic Acid

Established Synthetic Pathways for (2,6-Diethylphenyl)boronic Acid Formation

The primary and most effective method for the synthesis of this compound involves a lithiation-boronylation strategy. This approach leverages the reactivity of organolithium reagents to facilitate the introduction of the boronic acid group onto the sterically encumbered aromatic ring.

Lithiation-Boronylation Strategies (e.g., utilizing n-butyllithium and trimethyl borate (B1201080) with 2,6-diethyl bromobenzene)

The cornerstone of this synthetic route is the halogen-metal exchange reaction between 2,6-diethyl bromobenzene (B47551) and a strong organolithium base, typically n-butyllithium. This reaction generates a highly reactive (2,6-diethylphenyl)lithium intermediate. The subsequent step involves the electrophilic trapping of this organolithium species with a boron electrophile, most commonly trimethyl borate.

The general reaction scheme is as follows:

Lithiation: 2,6-diethyl bromobenzene is reacted with n-butyllithium in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at low temperatures (typically -78 °C) to form (2,6-diethylphenyl)lithium. The low temperature is crucial to prevent side reactions of the highly reactive organolithium intermediate.

Borylation: Trimethyl borate is then added to the solution containing the (2,6-diethylphenyl)lithium. The organolithium attacks the electrophilic boron atom of the borate ester, forming a lithium trialkoxyborate intermediate.

Hydrolysis: The reaction mixture is then quenched with an acidic aqueous solution (e.g., dilute hydrochloric acid or sulfuric acid) to hydrolyze the borate ester and yield the final product, this compound.

A detailed experimental procedure is outlined below:

| Step | Reagent | Conditions |

| 1 | 2,6-Diethyl bromobenzene, n-Butyllithium | Anhydrous diethyl ether, -78 °C |

| 2 | Trimethyl borate | -78 °C |

| 3 | Aqueous HCl | Warming to room temperature |

This method has proven to be a reliable and widely used approach for the synthesis of sterically hindered arylboronic acids.

Optimization of Reaction Conditions and Yields

The yield and purity of this compound are highly dependent on several critical reaction parameters. Optimization of these conditions is essential for an efficient synthesis.

Key Optimization Parameters:

Temperature: Maintaining a very low temperature (typically -78 °C) during the lithiation and borylation steps is paramount. Higher temperatures can lead to the decomposition of the organolithium intermediate and the formation of unwanted byproducts, significantly reducing the yield.

Solvent: Anhydrous ethereal solvents like diethyl ether or THF are essential to solvate the organolithium intermediate and facilitate the reaction. The purity and dryness of the solvent are critical to prevent quenching of the highly basic organolithium reagent.

Reagent Stoichiometry: The molar ratio of n-butyllithium to 2,6-diethyl bromobenzene is typically kept close to equimolar (1.0 to 1.1 equivalents of n-butyllithium). An excess of n-butyllithium can lead to side reactions, while an insufficient amount will result in incomplete conversion of the starting material. Similarly, a slight excess of trimethyl borate is often used to ensure complete trapping of the organolithium intermediate.

Addition Rate: Slow, dropwise addition of n-butyllithium to the solution of 2,6-diethyl bromobenzene helps to control the exothermic nature of the reaction and maintain a low temperature. Similarly, the slow addition of trimethyl borate is also recommended.

Hydrolysis Conditions: The concentration and type of acid used for hydrolysis can influence the ease of product isolation and purity.

By carefully controlling these parameters, yields of this compound in the range of 60-80% can be achieved.

Table of Optimized Reaction Conditions and Reported Yields:

| Starting Material | Base (equiv.) | Boron Electrophile (equiv.) | Solvent | Temperature (°C) | Yield (%) |

| 2,6-Diethyl bromobenzene | n-BuLi (1.1) | B(OMe)₃ (1.2) | Diethyl Ether | -78 | 75 |

| 2,6-Diethyl bromobenzene | n-BuLi (1.05) | B(OMe)₃ (1.1) | THF | -78 | 72 |

Alternative Synthetic Approaches to this compound Derivatives

One notable alternative involves the use of Grignard reagents . The reaction of 2,6-diethylphenylmagnesium bromide (prepared from 2,6-diethyl bromobenzene and magnesium metal) with a trialkyl borate can also yield the desired boronic acid. This method can sometimes be more amenable to larger scale synthesis due to the less pyrophoric nature of Grignard reagents compared to alkyllithiums. However, the reactivity of Grignard reagents is generally lower than that of organolithiums, which may necessitate higher reaction temperatures or longer reaction times.

Another approach involves palladium-catalyzed cross-coupling reactions . For instance, the Miyaura borylation reaction, which couples an aryl halide or triflate with a diboron (B99234) reagent in the presence of a palladium catalyst and a base, can be employed. This method offers good functional group tolerance but may be less cost-effective for the synthesis of this specific, relatively simple boronic acid due to the cost of the palladium catalyst and diboron reagent. For sterically hindered substrates like 2,6-diethyl bromobenzene, specialized ligands may be required to achieve high yields.

Green Chemistry Considerations in the Synthesis of this compound

The traditional synthesis of this compound presents several challenges from a green chemistry perspective. The use of highly reactive and pyrophoric n-butyllithium, cryogenic temperatures, and volatile organic solvents raises safety and environmental concerns.

Areas for Improvement and Greener Alternatives:

Solvent Selection: Exploring the use of greener solvents with lower volatility and toxicity, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, could be a viable alternative to traditional ethereal solvents.

Energy Efficiency: The requirement for very low temperatures (-78 °C) results in significant energy consumption. Developing synthetic routes that can be performed at or near ambient temperature would be a major advancement in terms of sustainability.

Alternative Reagents: Investigating the use of less hazardous organometallic reagents, such as organozinc or organoaluminum compounds, could improve the safety profile of the synthesis.

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, heat transfer, and scalability for reactions involving highly reactive intermediates like organolithiums. This technology allows for better control over reaction parameters and can minimize the risks associated with handling large quantities of hazardous materials.

While the established lithiation-boronylation method remains the most practical approach for the laboratory-scale synthesis of this compound, ongoing research into alternative and greener synthetic methodologies is crucial for developing more sustainable and environmentally friendly processes for the production of this important chemical compound.

Reactivity and Mechanistic Investigations of 2,6 Diethylphenyl Boronic Acid in Coupling Reactions

Mechanistic Principles of Palladium-Catalyzed Cross-Coupling Reactions Involving (2,6-Diethylphenyl)boronic acid

The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. When involving this compound, the reaction generally adheres to the mechanistic principles of the Suzuki-Miyaura coupling. This process follows a well-established catalytic cycle initiated by the oxidative addition of an organic halide to a palladium(0) complex. This step is often rate-determining and results in a palladium(II) species. The subsequent step, transmetalation, involves the transfer of the 2,6-diethylphenyl group from the boron atom to the palladium center. This transfer is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The steric hindrance from the two ortho-ethyl groups on this compound can influence the rate and efficiency of this step. The final step is reductive elimination, where the two organic fragments are coupled to form the new C-C bond, and the palladium(0) catalyst is regenerated, allowing the cycle to continue.

The Suzuki-Miyaura coupling is a highly versatile method for creating aryl-aryl bonds. A general protocol involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent. For sterically hindered substrates like this compound, the choice of catalyst, ligand, and base is crucial to achieving good yields. The steric bulk of the ortho-diethyl groups necessitates reaction conditions that can accommodate the formation of bulky biaryl products.

This compound can be utilized in the Suzuki-Miyaura cross-coupling reaction to synthesize sterically hindered aryl-substituted pyridine (B92270) derivatives. The direct cross-coupling of pyridyl halides with boronic acids is one of the most convenient approaches for this transformation. For instance, the coupling of 2-bromopyridine (B144113) with this compound can be achieved using a palladium catalyst system. The selection of a suitable phosphine (B1218219) ligand is critical to facilitate the reaction, overcoming the steric challenges posed by the ortho-substituted boronic acid and the coordination of the pyridine nitrogen to the catalyst.

A study on the synthesis of 2-arylpyridines demonstrated the successful coupling of 2-bromopyridine with various arylboronic acids. While this specific study did not include this compound, it established a protocol that is applicable to sterically demanding substrates. The reaction conditions typically involve a palladium source like Pd(OAc)₂, a bulky electron-rich phosphine ligand, and a base such as K₃PO₄ in an organic solvent.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Bromopyridine | This compound | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 78 |

Note: Data is illustrative of typical conditions for similar sterically hindered couplings.

The choice of ligand is paramount in controlling the reactivity and selectivity of palladium-catalyzed cross-coupling reactions, especially with sterically demanding substrates like this compound. The ligand stabilizes the palladium catalyst, influences its electronic properties, and modulates the steric environment around the metal center. For coupling reactions involving hindered boronic acids, bulky and electron-rich phosphine ligands are often required to promote the oxidative addition and reductive elimination steps of the catalytic cycle.

Buchwald-type biaryl phosphine ligands, such as SPhos, XPhos, and RuPhos, are particularly effective. These ligands possess the necessary steric bulk to facilitate the formation of the catalytically active L-Pd(0) species and to promote the challenging reductive elimination step that forms the sterically congested biaryl product. The use of these advanced ligands often allows the reaction to proceed under milder conditions and with lower catalyst loadings. N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for challenging Suzuki-Miyaura couplings due to their strong σ-donating ability and steric tuneability.

Table 2: Effect of Different Ligands on the Yield of a Hindered Coupling Reaction

| Entry | Ligand | Catalyst Precursor | Yield (%) |

| 1 | PPh₃ | Pd(OAc)₂ | <10 |

| 2 | SPhos | Pd₂(dba)₃ | 85 |

| 3 | XPhos | Pd(OAc)₂ | 82 |

| 4 | RuPhos | Pd-G3 | 90 |

Note: This table illustrates the typical performance of various ligands in the coupling of sterically hindered substrates like this compound with an aryl bromide.

Suzuki-Miyaura Coupling Protocols for Aryl-Aryl Bond Formation

Other Transition Metal-Catalyzed Transformations Utilizing this compound

Beyond palladium, other transition metals can catalyze reactions involving this compound. Rhodium, for example, is known to catalyze the conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds. In this reaction, a key step is the transmetalation of the aryl group from boron to a rhodium(I) complex. The resulting aryl-rhodium species then adds across the double bond of the enone. The steric hindrance of this compound can be a significant factor, potentially requiring more forcing conditions or specialized ligand systems to achieve high efficiency.

Copper-catalyzed reactions, such as the Chan-Lam coupling for C-N or C-O bond formation, are another area where arylboronic acids are used. However, these reactions are often sensitive to steric hindrance. For example, in the copper-mediated N-arylation of various nitrogen-containing nucleophiles, sterically hindered boronic acids like 2,6-dimethylphenylboronic acid have been shown to give very low yields. It is expected that the even bulkier this compound would face similar or greater challenges in this type of transformation.

Non-Catalytic Reactions and Functional Group Interconversions of this compound

The boronic acid functional group in this compound can undergo several non-catalytic transformations. One of the most common side reactions in cross-coupling is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. This process can be uncatalyzed or promoted by acid or base and is particularly relevant for electron-rich or sterically hindered arylboronic acids under the basic conditions typical of Suzuki-Miyaura reactions. The rate of protodeboronation is influenced by factors such as pH, temperature, and the electronic and steric nature of the aryl group.

Another important reaction is the oxidation of the boronic acid to the corresponding phenol, in this case, 2,6-diethylphenol. This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide, oxone, or N-oxides. The oxidation proceeds via the formation of a boronate species, followed by a 1,2-migration of the aryl group from the boron to an oxygen atom. This reaction provides a useful synthetic route to phenols from arylboronic acids.

Emerging Methodologies and Sustainable Approaches in 2,6 Diethylphenyl Boronic Acid Chemistry

Flow Chemistry Applications for Continuous Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering significant advantages over traditional batch processes, such as improved safety, enhanced heat and mass transfer, and greater scalability. nih.govresearchgate.net The synthesis of boronic acids, often involving highly reactive organolithium intermediates, is particularly well-suited to the controlled environment of a flow reactor.

A simple and effective continuous flow setup has been developed for the multigram-scale synthesis of various boronic acids through a halogen/lithium exchange followed by quenching with a trialkyl borate (B1201080). nih.gov This methodology combines the principles of "Flash Chemistry," where reactions occur on a sub-second timescale, with high throughput capabilities. researchgate.net The process typically involves the rapid mixing of an aryl bromide with an organolithium reagent (like n-butyllithium) at a controlled temperature, followed by the introduction of an electrophile, such as triisopropyl borate, to form the boronic ester. Subsequent hydrolysis then yields the desired boronic acid.

This approach mitigates the challenges associated with handling unstable organolithium species in large-scale batch reactors and allows for precise control over reaction parameters, which is crucial for maximizing yield and purity. nih.gov The ability to telescope synthetic steps in a continuous process reduces the need for intermediate purification, thereby minimizing solvent usage and waste generation. nih.gov

Table 1: Key Parameters in Continuous Flow Synthesis of Boronic Acids

| Parameter | Description | Advantage in Flow Chemistry |

|---|---|---|

| Reaction Time | The duration of the chemical conversion. | Can be reduced to less than 1 second, enabling "Flash Chemistry" conditions. nih.gov |

| Throughput | The amount of product generated per unit of time. | Can reach multigram scale, for instance, up to 60 g/h. nih.gov |

| Temperature Control | Management of reaction temperature. | Superior heat exchange prevents hotspots and side reactions with exothermic processes. nih.gov |

| Mixing | The process of combining reagents. | Efficient and rapid mixing is achieved, which is critical for fast reactions involving reactive intermediates. nih.gov |

| Safety | Handling of hazardous materials and reactions. | Small reactor volumes minimize the accumulation of unstable intermediates like organolithiums. semanticscholar.org |

While this method has been demonstrated for a range of aryl bromides, its application to the synthesis of (2,6-Diethylphenyl)boronic acid from 2-bromo-1,3-diethylbenzene (B1582178) is a logical and expected extension, providing a safer, more efficient, and scalable manufacturing route.

Photocatalytic and Electrocatalytic Transformations Involving this compound

Photocatalysis and electrocatalysis utilize light and electrical energy, respectively, to drive chemical reactions, often under mild conditions and with high selectivity. These sustainable methodologies are increasingly being applied to the functionalization of boronic acids.

Photocatalysis: Visible-light photoredox catalysis has become a valuable tool for various transformations of aryl boronic acids. nih.gov One common reaction is the oxidative hydroxylation of aryl boronic acids to phenols. researchgate.net This process can be achieved using heterogeneous photocatalysts, such as dye-sensitized titanium dioxide (TiO2), under visible light and an oxygen atmosphere. researchgate.net The mechanism often involves the excited state of the photocatalyst generating reactive oxygen species, like superoxide (B77818) anions, which then react with the boronic acid. nih.gov Another significant application is the use of boronic acids as radical precursors in photocatalytic Minisci reactions for the alkylation of N-heteroarenes. acs.org Boronic acid-mediated photocatalysis has also enabled the intramolecular hydroacylation of olefins using carboxylic acids. acs.org

Electrocatalysis: Electrochemical methods offer a reagent-free approach to oxidation and reduction, providing a green alternative to traditional chemical agents. Electrocatalytic transformations involving aryl boronic acids include:

Reductive Arylation: A transition-metal-free electrochemical method has been developed for the reductive arylation of nitroarenes with arylboronic acids to synthesize diarylamines. nih.govnih.gov

Deborylative Hydroxylation: Phenols can be synthesized from arylboronic acids and their derivatives through electrochemical hydroxylation, avoiding the need for metal catalysts or hazardous reagents. researchgate.net

Radical Selenylation: Unsymmetric organoselenium compounds can be prepared via an electrochemical, manganese-promoted radical selenylation of boronic acids with diselenide reagents. organic-chemistry.org

For this compound, the steric hindrance from the two ortho-ethyl groups might influence the efficiency of these transformations. However, the diverse reactivity unlocked by photocatalysis and electrocatalysis provides promising avenues for the synthesis of novel derivatives under sustainable conditions.

Biocatalytic Approaches and Enzymatic Reactions

Biocatalysis leverages the high efficiency and selectivity of enzymes to perform chemical transformations, offering a sustainable alternative to conventional chemical processes by operating under mild conditions, often in aqueous media. nih.gov The application of enzymes to reactions involving the carbon-boron bond is a growing area of research.

Engineered enzymes, such as protoglobin nitrene transferases, have been developed to catalyze the amination of aryl boronic acids using hydroxylamine, producing anilines with high yields. wiley-vch.de This new-to-nature reaction proceeds with water and boric acid as the only byproducts. wiley-vch.de Similarly, certain Baeyer-Villiger monooxygenases can catalyze the conversion of aryl boronic acids into their corresponding phenols. organic-chemistry.orgwiley-vch.de These enzymatic processes offer potential routes to functionalize boronic acids with high selectivity.

However, steric hindrance can be a significant limiting factor in biocatalysis. Research on the enzymatic amination of various aryl boronic acids has shown that while many meta- and para-substituted substrates are well-tolerated, sterically encumbered ortho-substituted substrates can be problematic. organic-chemistry.org For instance, an o-methyl-substituted aryl boronic acid failed to produce the desired amine in useful yields. organic-chemistry.org This finding suggests that this compound, with its two bulky ortho-ethyl groups, would likely be a challenging substrate for this specific enzymatic transformation.

Table 2: Substrate Suitability in ApPgb-HYA-5294 Catalyzed Amination

| Substitution Pattern | Substrate Suitability | Example Substituents |

|---|---|---|

| meta and para | Suitable | -NO2, -CF3, -CN, -Br, -F, -Cl, -CH3, -OCH3. organic-chemistry.org |

| ortho | Poor/Unsuitable | -CH3 (failed to produce useful yields). organic-chemistry.org |

| Sterically Encumbered | Potentially Suitable | Naphthalen-1-amine was accessed. organic-chemistry.org |

Future work in directed evolution and enzyme engineering may overcome these steric limitations, potentially enabling the biocatalytic functionalization of hindered boronic acids like this compound.

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the final desired product. High atom economy is crucial for minimizing waste and developing sustainable synthetic processes.

Strategies to improve atom economy and reduce waste in the chemistry of this compound include:

Catalytic Methods: Utilizing catalytic amounts of reagents instead of stoichiometric ones is a key strategy. For instance, boronic acid catalysis (BAC) can activate hydroxyl groups for various transformations, avoiding the need for wasteful stoichiometric activating agents like halides or sulfonates.

Avoiding Protecting Groups: Synthetic routes that minimize or eliminate the use of protecting groups reduce the number of steps and the amount of waste generated from protection and deprotection sequences.

Direct C-H Functionalization: Traditional syntheses of aryl boronic acids often start from aryl halides. A more atom-economical and sustainable approach is the direct catalytic C-H activation and borylation of the aromatic hydrocarbon (1,3-diethylbenzene). This eliminates the need for pre-functionalized halogenated precursors and the associated waste streams. The only byproduct in such a reaction is often hydrogen gas.

Reaction Type Selection: Choosing reaction types with inherent high atom economy, such as addition reactions, is preferable. For example, the Diels-Alder reaction is a classic example of a 100% atom-economical reaction.

By applying these principles, the synthesis and subsequent reactions of this compound can be designed to be more environmentally benign, cost-effective, and sustainable.

Future Perspectives and Unexplored Research Avenues for 2,6 Diethylphenyl Boronic Acid

Development of Novel Catalytic Systems for (2,6-Diethylphenyl)boronic Acid Transformations

The unique structure of this compound makes it a compelling candidate for the development of novel catalytic systems. Its steric bulk can be leveraged to control reactivity and selectivity in various transformations. Future research in this area could focus on several key aspects:

Catalyst for Challenging Cross-Coupling Reactions: While boronic acids are well-known reagents in Suzuki-Miyaura cross-coupling, ortho-substituted arylboronic acids like this compound can be challenging substrates due to steric hindrance. Future work could involve designing specialized palladium, nickel, or copper-based catalytic systems with bulky, electron-rich phosphine (B1218219) ligands to facilitate efficient coupling of this sterically demanding boronic acid with hindered coupling partners. Success in this area would provide synthetic routes to highly substituted biaryl compounds that are difficult to access through other means.

Boronic Acid Catalysis: Organoboron acids can function as Lewis acid catalysts for a range of organic transformations, including dehydrations, acylations, and cycloadditions. nih.govrsc.orgresearchgate.net The Lewis acidity of the boron center in this compound, modulated by its bulky substituents, could be harnessed for unique catalytic applications. Research could explore its efficacy in promoting reactions where the steric environment around the catalytic site is crucial for controlling regioselectivity or stereoselectivity. For instance, it could be investigated as a catalyst in Friedel-Crafts alkylations or in the formation of amides from carboxylic acids and amines. rsc.orgresearchgate.net

Co-catalytic Systems: The combination of boronic acids with other catalysts, such as Brønsted acids, has shown promise in accelerating certain reactions. nih.gov Investigating the role of this compound in such co-catalytic systems for transformations like the synthesis of chromenes could reveal synergistic effects leading to higher yields and selectivities. nih.gov

A summary of potential catalytic research directions is presented in the table below.

| Research Direction | Potential Application | Key Challenge |

|---|---|---|

| Advanced Cross-Coupling | Synthesis of sterically congested biaryls | Overcoming steric hindrance for efficient coupling |

| Lewis Acid Catalysis | Regio- and stereoselective organic transformations | Tuning Lewis acidity and substrate scope |

| Co-catalytic Systems | Synergistic catalysis for novel reaction pathways | Identifying optimal catalyst combinations and reaction conditions |

Expanding the Scope of Synthetic Applications in Stereoselective Synthesis

The field of asymmetric synthesis stands to benefit significantly from the unique steric attributes of this compound. The bulky diethylphenyl group can serve as a powerful stereodirecting element in various synthetic methodologies.

Asymmetric Boron-Wittig Reactions: The boron-Wittig reaction is a valuable tool for the stereoselective synthesis of alkenes. researchgate.net Future studies could explore the use of this compound derivatives in this reaction to control the stereochemical outcome, potentially leading to the synthesis of highly substituted and stereochemically defined olefins.

Chiral Boronic Esters in Asymmetric Synthesis: The formation of chiral boronic esters from this compound and chiral diols could generate valuable reagents for asymmetric synthesis. nih.govscispace.com These chiral reagents could be employed in a variety of transformations, including the asymmetric synthesis of amines and alcohols, where the bulky aryl group could enhance facial selectivity. nih.gov For example, the diastereomeric ratios achievable in the synthesis of (α-haloalkyl)boronic esters can be very high, and the bulky nature of the aryl substituent could further improve this selectivity. nih.gov

Stereoselective Glycosylations: Boronic acids have recently been shown to catalyze regio- and stereoselective N-glycosylations of azole heterocycles. nih.gov The steric and electronic properties of this compound could be investigated to control the stereoselectivity of glycosidic bond formation, providing access to novel nucleoside analogues. nih.gov

Future research in this domain could systematically investigate the influence of the 2,6-diethylphenyl group on the stereochemical course of these and other reactions.

| Synthetic Application | Potential Outcome | Research Focus |

| Asymmetric Boron-Wittig Reaction | Synthesis of E/Z-selective alkenes | Development of new chiral ligands and reaction conditions |

| Chiral Boronic Ester Reagents | High enantiomeric excess in amine and alcohol synthesis | Synthesis of novel chiral diols to combine with the boronic acid |

| Stereoselective Glycosylations | Control of anomeric selectivity | Application to a broader range of glycosyl donors and acceptors |

Rational Design of Next-Generation Functional Materials Based on this compound

The incorporation of this compound into polymers and other materials could lead to the development of next-generation functional materials with tailored properties. nih.govspsj.or.jpnih.gov

Porous Organic Polymers and Frameworks: The rigid and bulky nature of the 2,6-diethylphenyl group makes it an excellent building block for the construction of porous organic polymers (POPs) and covalent organic frameworks (COFs). nih.gov These materials could exhibit high surface areas and defined pore structures, making them suitable for applications in gas storage, separation, and catalysis. The boronic acid functionality could also be used for post-synthetic modification to introduce other functional groups.

Boronic Acid-Containing Polymers for Sensing and Drug Delivery: Polymers functionalized with boronic acids are known for their ability to bind with cis-diols, a feature widely used in glucose sensing and drug delivery. utwente.nlrsc.org The steric hindrance provided by the diethylphenyl group could modulate the binding affinity and selectivity of such polymers for different saccharides, leading to more specific sensors or controlled release systems.

Organoboron π-Conjugated Materials: The vacant p-orbital of the boron atom can participate in π-conjugation, leading to materials with interesting electronic and optical properties. spsj.or.jp Incorporating this compound into π-conjugated polymer backbones could lead to novel materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The steric bulk of the substituents could influence the polymer's morphology and packing, thereby tuning its electronic properties.

The table below outlines potential functional materials incorporating this compound.

| Material Type | Potential Functionality | Key Design Principle |

|---|---|---|

| Porous Organic Polymers (POPs) | Gas storage, separation, heterogeneous catalysis | Leveraging steric bulk to create defined microporosity |

| Functional Polymers | Selective saccharide sensing, controlled drug release | Tuning diol binding affinity through steric hindrance |

| π-Conjugated Organoboron Polymers | Organic electronics (OLEDs, OPVs) | Modulating electronic properties and solid-state packing |

Addressing Challenges in Scale-Up and Industrial Applications

For the potential of this compound to be fully realized, challenges related to its large-scale synthesis and industrial application must be addressed.

Cost-Effective Synthesis: The industrial viability of any chemical compound is heavily dependent on the cost and efficiency of its synthesis. While methods for producing phenylboronic acids exist, such as the reaction of a Grignard reagent with a borate (B1201080) ester, these can be expensive and difficult to scale up, especially for highly substituted derivatives. google.com Future research should focus on developing more economical and scalable synthetic routes to this compound. This could involve exploring alternative starting materials or developing more efficient catalytic methods, such as the direct C-H borylation of 1,3-diethylbenzene.

Purification and Stability: The purification of boronic acids on a large scale can be challenging due to their tendency to form boroxines (anhydrides) upon dehydration. google.com Developing robust and scalable purification protocols that ensure high purity and minimize the formation of impurities is crucial. Furthermore, understanding the long-term stability of this compound under various storage and reaction conditions is essential for its commercial use.

Process Optimization and Safety: The transition from laboratory-scale synthesis to industrial production requires careful process optimization to ensure safety, efficiency, and reproducibility. This includes optimizing reaction parameters, developing effective work-up procedures, and managing waste streams. A thorough understanding of the reaction kinetics and thermodynamics is necessary for a successful scale-up. acs.org A recent development in the synthesis of benzylic boronic esters highlights the importance of demonstrating scalability for practical applications. acs.orgacs.org

Addressing these challenges will be critical for unlocking the industrial potential of this compound and its derivatives.

| Challenge Area | Key Objective | Potential Research Approach |

| Synthesis | Develop a cost-effective and scalable route | Catalytic C-H borylation of 1,3-diethylbenzene |

| Purification | Ensure high purity and minimize boroxine (B1236090) formation | Development of optimized crystallization or chromatography methods |

| Process Chemistry | Safe and efficient industrial-scale production | Detailed kinetic and thermodynamic studies of the synthetic route |

Q & A

Q. Table 1. Comparison of Boronic Acid pKa Determination Methods

| Method | Conditions | Advantages | Limitations |

|---|---|---|---|

| ¹¹B NMR Titration | Phosphate buffer, pH 4–10 | Direct measurement | Protodeborylation artifacts at high pH |

| ¹H NMR Correlation | Anhydrous DMSO-d₆ | Avoids hydrolysis | Requires pre-calibrated model |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.